R,S Equol 4'-Sulfate Sodium Salt

Catalog No.
S864640
CAS No.
1189685-28-6
M.F
C15H13NaO6S
M. Wt
344.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R,S Equol 4'-Sulfate Sodium Salt

CAS Number

1189685-28-6

Product Name

R,S Equol 4'-Sulfate Sodium Salt

IUPAC Name

sodium;[4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] sulfate

Molecular Formula

C15H13NaO6S

Molecular Weight

344.32

InChI

InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1

SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+]

Synonyms

3,4-Dihydro-3-[4-(sulfooxy)phenyl]-2H-1-benzopyran-7-ol sodium salt

R,S Equol 4'-Sulfate Sodium Salt, with the chemical formula C₁₅H₁₃NaO₆S and a CAS number of 1189685-28-6, is a sulfated conjugated form of the isoflavone metabolite, equol. This compound is notable for its role as a metabolite of daidzein, an isoflavone found in soy products. The sodium salt form enhances its solubility and stability, making it suitable for various applications in research and pharmaceuticals. R,S Equol 4'-Sulfate Sodium Salt has a molecular weight of approximately 344.31 g/mol .

Typical of sulfated organic compounds:

  • Hydrolysis: In aqueous conditions, it can hydrolyze to release equol and sodium sulfate.
  • Reduction: Under reducing conditions, the sulfate group may be removed, regenerating equol.
  • Conjugation Reactions: It can participate in further conjugation reactions with other biomolecules, enhancing its biological activity.

These reactions are significant for understanding its metabolic pathways and potential interactions in biological systems.

R,S Equol 4'-Sulfate Sodium Salt exhibits various biological activities:

  • Estrogenic Activity: It has been shown to bind to estrogen receptors, mimicking estrogen's effects, which may have implications for hormone-related conditions .
  • Antioxidant Properties: The compound exhibits antioxidant activity, helping to mitigate oxidative stress in cells.
  • Potential Cardiovascular Benefits: Some studies suggest it may contribute to cardiovascular health by improving endothelial function and reducing inflammation .

These activities highlight its potential therapeutic applications, particularly in hormone-related therapies and oxidative stress management.

The synthesis of R,S Equol 4'-Sulfate Sodium Salt can be achieved through several methods:

  • Chemical Sulfation: Direct sulfation of equol using sulfuric acid or chlorosulfonic acid followed by neutralization with sodium hydroxide.
  • Biotransformation: Utilizing specific bacteria or enzymes that convert daidzein into equol, followed by sulfation using sulfotransferases.
  • Extraction from Natural Sources: Isolating from fermented soy products where microbial metabolism has converted daidzein into equol and subsequently sulfated it.

These methods vary in complexity and yield, with biotransformation often providing a more environmentally friendly approach.

R,S Equol 4'-Sulfate Sodium Salt has several applications:

  • Nutraceuticals: Used in dietary supplements for its potential health benefits related to hormonal balance and antioxidant activity.
  • Pharmaceutical Research: Investigated for therapeutic roles in hormone-dependent diseases such as breast cancer and osteoporosis.
  • Cosmetic Products: Incorporated into formulations aimed at skin health due to its antioxidant properties.

These applications leverage its unique biochemical properties for health and wellness benefits.

Interaction studies involving R,S Equol 4'-Sulfate Sodium Salt have focused on its effects on various biological systems:

  • Estrogen Receptor Modulation: Research indicates that it can modulate estrogen receptor activity, influencing gene expression related to cell proliferation and apoptosis .
  • Drug Interactions: Studies have explored its potential interactions with other medications affecting hormonal pathways, emphasizing the need for careful consideration in therapeutic contexts .

Understanding these interactions is crucial for developing safe and effective therapeutic protocols.

R,S Equol 4'-Sulfate Sodium Salt shares similarities with several compounds but also possesses unique characteristics:

Compound NameStructure TypeKey Features
DaidzeinIsoflavonePrecursor to equol; weaker estrogenic activity
GenisteinIsoflavoneStronger estrogenic activity; more studied
EquolIsoflavone MetaboliteNon-sulfated form; direct estrogenic effects
R,S Equol 7-O-Sulfate Sodium SaltSulfated IsoflavoneDifferent sulfate position; varied biological effects

R,S Equol 4'-Sulfate Sodium Salt is unique due to its specific sulfate group positioning, which influences its solubility and biological interactions compared to other isoflavones and their metabolites. This positioning may enhance its efficacy as an estrogen mimic while providing distinct pharmacokinetic properties.

Dates

Modify: 2023-08-15

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